molecular formula C10H14N2O2 B1432412 6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde CAS No. 1519963-64-4

6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde

Cat. No.: B1432412
CAS No.: 1519963-64-4
M. Wt: 194.23 g/mol
InChI Key: UIXLRRMBARILRH-UHFFFAOYSA-N
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Description

6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde is a chemical compound with the CAS Number 1519963-64-4 and a molecular formula of C10H14N2O2 . It has a molecular weight of 194.23 . As a pyridine-3-carbaldehyde derivative, this compound is part of a class of organic molecules known for their utility in scientific research and development . Compounds with similar structural motifs, featuring functionalized pyridine cores, are frequently employed as key intermediates or building blocks in organic synthesis, particularly in the development of more complex molecules for pharmaceutical research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for personal use. Researchers are advised to handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

6-[2-methoxyethyl(methyl)amino]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(5-6-14-2)10-4-3-9(8-13)7-11-10/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXLRRMBARILRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridine Precursors

  • Starting Material: 2,6-Dichloropyridine derivatives or 2,6-dichloro-3-trifluoromethylpyridine are commonly used as starting materials due to their reactivity towards nucleophilic substitution at the 6-position.

  • Nucleophile: The 2-methoxyethyl(methyl)amine or its equivalent is reacted with the halogenated pyridine under controlled conditions to selectively substitute the chlorine at the 6-position.

  • Reaction Conditions: The reaction is generally carried out under mild heating with solvents such as ethyl acetate or DMF to facilitate substitution.

  • Example: A related synthetic route for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate involves selective nucleophilic substitution of methyl 2,6-dichloropyridine-3-carboxylate with methylamine derivatives, which can be adapted for the 2-methoxyethyl(methyl)amino substituent.

Formylation of Aminopyridine Derivatives

  • Formylation Reagents: Phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF) is a well-established reagent system for the introduction of aldehyde groups on pyridine rings.

  • Procedure: The amine-substituted pyridine is dissolved in DMF and cooled to 0 °C. POCl3 is added dropwise to the DMF to generate the Vilsmeier reagent in situ. The pyridine amine is then added slowly, and the mixture is stirred at low temperature initially, followed by warming to room temperature or slightly elevated temperatures (up to 60 °C) to complete the formylation.

  • Workup: After reaction completion, the mixture is poured into ice water, neutralized with sodium bicarbonate or sodium hydroxide, and extracted with organic solvents such as ethyl acetate or dichloromethane. The crude product is purified by column chromatography.

  • Yield: Yields reported for similar pyridine carbaldehydes prepared by this method range from 47% to 83% depending on the substrate and conditions.

Reductive Amination (Optional Step for Analogues)

  • In some synthetic schemes, reductive amination is used to introduce or modify the amino substituent on the pyridine ring by reacting the aldehyde intermediate with amines in the presence of reducing agents such as sodium borohydride.

  • This step is more relevant for derivatives but can be adapted for fine-tuning the amino substituent if required.

Summary of Preparation Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 2,6-Dichloropyridine derivative + 2-methoxyethyl(methyl)amine; solvent: DMF or EtOAc; mild heating 60-80* Selective substitution at 6-position; reaction time varies; purification by extraction and chromatography
Formylation POCl3 + DMF; 0 °C to 60 °C; workup with NaHCO3/NaOH; extraction with EtOAc or DCM 47-83 Vilsmeier-Haack formylation; reaction time 1-4 hours; yields depend on substrate purity and reaction scale
Purification Silica gel column chromatography - Eluents: Ethyl acetate, dichloromethane, or mixtures with methanol and triethylamine

*Exact yields for the nucleophilic substitution step specific to 2-methoxyethyl(methyl)amino substituent are inferred from analogous methylamino pyridine syntheses.

Detailed Research Findings

  • A practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a close analogue, was successfully developed from 2,6-dichloro-3-trifluoromethylpyridine, involving selective nucleophilic substitution and subsequent transformations with overall good yields and scalability.

  • The formylation of aminopyridine derivatives using POCl3/DMF is a robust and widely used method, providing aldehyde functionality with high regioselectivity and moderate to high yields. This method has been applied successfully to pyridine systems bearing amino substituents similar to the 2-methoxyethyl(methyl)amino group.

  • The combination of these two key steps—selective nucleophilic substitution followed by Vilsmeier-Haack formylation—constitutes the core of the preparation method for this compound.

Scientific Research Applications

Comparison with Similar Compounds

Key Structural Analogues :

6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde Structural Difference: Replaces the methoxy group with a hydroxyl group. The hydroxyl group may increase hydrogen-bonding capacity, influencing target binding .

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS 1909336-84-0) Structural Difference: Contains a carboxylate ester at position 3 and a methylaminomethyl group at position 6. Impact: The ester group enhances hydrolytic stability but reduces electrophilicity compared to the aldehyde. This compound is prioritized in prodrug design due to its improved pharmacokinetic properties .

6-[(2-Ethoxyethyl)(methyl)amino]pyridine-3-carbaldehyde Structural Difference: Ethoxy group replaces methoxy. Impact: Increased steric bulk and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Table 1: Comparative Properties of Selected Analogues

Compound Substituent (Position 6) Functional Group (Position 3) Molecular Weight (g/mol) Key Applications
6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde (2-Methoxyethyl)(methyl)amino Carbaldehyde ~235.3* Pharmaceutical intermediates
6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde (2-Hydroxyethyl)(methyl)amino Carbaldehyde ~221.3* Biochemical probes
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (Methylamino)methyl Carboxylate ester 253.12 Drug candidates (e.g., kinase inhibitors)

*Calculated based on structural data from patents and supplier information .

Physicochemical and Analytical Data

  • LCMS : The target compound’s derivatives (e.g., Example 429 in EP 4 374 877 A2) exhibit m/z 1011 [M+H]+, with HPLC retention times of 1.01 minutes (SQD-FA05 conditions) .
  • Solubility : The methoxyethyl group enhances solubility in acetonitrile/water mixtures compared to ethoxy or cyclohexyl derivatives .

Biological Activity

6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde is a pyridine derivative with significant potential in biochemical and pharmaceutical applications. Its structure, characterized by a methoxyethyl and methyl amino group at the sixth position and an aldehyde functional group at the third position, suggests diverse biological activities. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and comparisons with similar compounds.

The compound plays a crucial role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. The interactions may involve:

  • Covalent bonding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes.
  • Hydrogen bonding : This interaction can stabilize enzyme-substrate complexes.
  • Hydrophobic interactions : These interactions can enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.

Cellular Effects

This compound has been shown to affect various cell types by modulating:

  • Cell signaling pathways : It can activate or inhibit specific pathways that regulate cell growth and differentiation.
  • Gene expression : The compound may influence transcription factors, leading to altered gene expression profiles.
  • Metabolic activity : Changes in cellular metabolism can occur, impacting energy production and biosynthetic processes.

The mechanism of action involves binding interactions with specific molecular targets. The compound may:

  • Inhibit enzymes : By binding to active sites or allosteric sites, it can alter enzyme activity.
  • Influence transcription factors : Interaction with these proteins can lead to changes in gene transcription rates.
  • Stability and degradation : The compound's stability under physiological conditions affects its long-term efficacy and safety.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low doses : May exhibit beneficial effects such as enhanced cell proliferation or reduced apoptosis.
  • High doses : Can lead to toxicity, including cell death or adverse physiological responses.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-(Dimethylamino)pyridine-3-carbaldehydeLacks methoxyethyl groupPotentially less reactive
6-(Ethylamino)pyridine-3-carbaldehydeContains ethyl instead of methoxyethylDifferent solubility and interaction

The presence of the methoxyethyl group in this compound enhances its reactivity and specificity towards biological targets.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Research has shown that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary tests indicate that it possesses antibacterial activity against specific pathogens, making it a candidate for further development as an antimicrobial agent.

Q & A

Basic: What synthetic strategies are recommended for preparing 6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde?

Methodological Answer:
A multi-component condensation approach is effective for pyridine derivatives. For example, combining a substituted acetophenone, aldehyde, and cyanoacetate in ethanol under reflux with ammonium acetate as a catalyst can yield structurally similar pyridine carbaldehydes . For the target compound, introducing the (2-methoxyethyl)(methyl)amino group at position 6 of the pyridine ring may require selective alkylation of a precursor (e.g., 6-aminopyridine-3-carbaldehyde) using 2-methoxyethyl methyl bromide under basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Basic: How can the aldehyde functional group in this compound be characterized experimentally?

Methodological Answer:
The aldehyde group can be confirmed via:

  • ¹H NMR : A singlet near δ 9.8–10.2 ppm (aldehyde proton).
  • IR Spectroscopy : A strong absorption band at ~1700–1725 cm⁻¹ (C=O stretch).
  • Derivatization : React with hydroxylamine to form an oxime, observable via LC-MS or TLC . For advanced validation, X-ray crystallography of the oxime derivative can resolve ambiguities in tautomerism or steric effects .

Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:
Contradictions in NMR data may arise from solvent polarity, tautomerism, or impurities. Strategies include:

  • Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects on aldehyde proton shifts.
  • Dynamic NMR Studies : Monitor temperature-dependent changes to detect tautomeric equilibria (e.g., keto-enol forms).
  • High-Resolution MS : Confirm molecular ion integrity to rule out degradation or adduct formation.
    Refer to studies on analogous pyridine carbaldehydes, where solvent-dependent shifts were resolved via 2D-COSY and NOESY experiments .

Advanced: What computational methods are suitable for predicting the reactivity of the aldehyde group in catalytic applications?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : Calculate Fukui indices to identify reactive sites.
  • Transition States : Simulate nucleophilic additions (e.g., with amines or hydrazines) to predict kinetic barriers.
  • Solvent Effects : Use implicit solvation models (e.g., PCM) to assess polarity impacts. Studies on pyridine-metal complexes (e.g., silver coordination) demonstrate the utility of DFT in designing catalytic systems .

Advanced: How can researchers optimize reaction conditions for introducing the (2-methoxyethyl)(methyl)amino substituent?

Methodological Answer:
Key parameters include:

  • Base Selection : Use K₂CO₃ or DIPEA in DMF to deprotonate the amine precursor without side reactions.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity.
  • Protection/Deprotection : Protect the aldehyde group (e.g., as an acetal) during alkylation to prevent side reactions.
    Refer to analogous protocols for pyridine alkylation, where Boc-protected intermediates improved yields .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydration.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures degradation products (e.g., carboxylic acid from oxidation) are detected .

Advanced: How can researchers investigate the compound’s potential in coordination chemistry or metal-catalyzed reactions?

Methodological Answer:

  • Metal Chelation Studies : Titrate with transition metal salts (e.g., CuCl₂, Pd(OAc)₂) and monitor via UV-Vis or ESI-MS for complex formation.
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using the aldehyde as a directing group.
  • XAS/XRD : Analyze metal coordination geometry in crystallized complexes. Prior work on pyridine-metal interactions highlights the role of nitrogen and oxygen donor sites .

Advanced: What strategies resolve low yields in the final purification step?

Methodological Answer:

  • Chromatography Optimization : Use reverse-phase HPLC (gradient: 0.1% TFA in water/acetonitrile) for polar byproducts.
  • Crystallization Screening : Test solvent pairs (e.g., ethanol/water, dichloromethane/hexane) to enhance crystal purity.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor elution profiles in real time .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde
Reactant of Route 2
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6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde

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